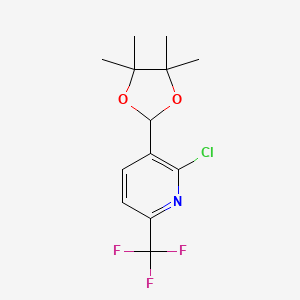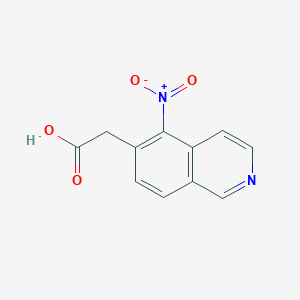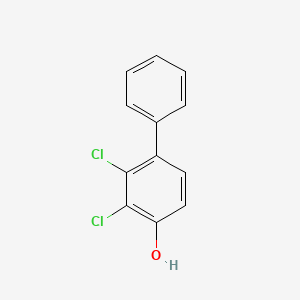
Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)-: is a complex organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One possible route could include:
Starting Material: A suitable pyridine derivative.
Chlorination: Introduction of the chloro group using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Dioxolan Formation: Formation of the dioxolan ring through a reaction with a ketone or aldehyde in the presence of an acid catalyst.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, especially at the dioxolan ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions could target the chloro group, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)
Nucleophiles: Amines, thiols, alcohols
Major Products:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Dechlorinated derivatives
Substitution Products: Amino, thio, or alkoxy derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in drug design due to its unique structural features.
Biochemical Research: Studied for its interactions with biological macromolecules.
Industry:
Material Science:
Agriculture: Possible use as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For instance, in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
- Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-
- Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-5-(trifluoromethyl)-
Uniqueness:
- Structural Features: The specific arrangement of chloro, dioxolan, and trifluoromethyl groups.
- Chemical Properties: Enhanced reactivity and stability due to the trifluoromethyl group.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or Reaxys is recommended.
Eigenschaften
CAS-Nummer |
1809161-64-5 |
|---|---|
Molekularformel |
C13H15ClF3NO2 |
Molekulargewicht |
309.71 g/mol |
IUPAC-Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H15ClF3NO2/c1-11(2)12(3,4)20-10(19-11)7-5-6-8(13(15,16)17)18-9(7)14/h5-6,10H,1-4H3 |
InChI-Schlüssel |
DZDRFUOVVWZKIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(O1)C2=C(N=C(C=C2)C(F)(F)F)Cl)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)

![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)

![[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate](/img/structure/B12281785.png)
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)



![Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B12281811.png)

![3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium](/img/structure/B12281820.png)

